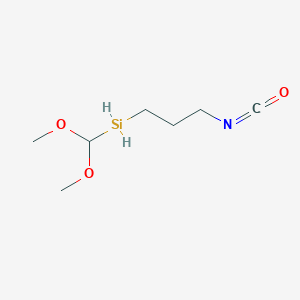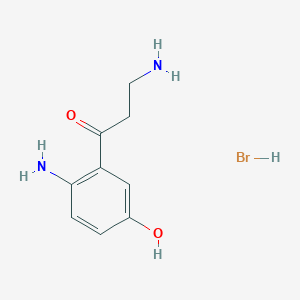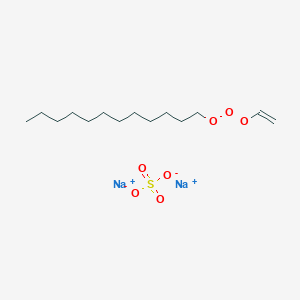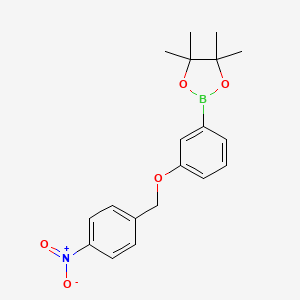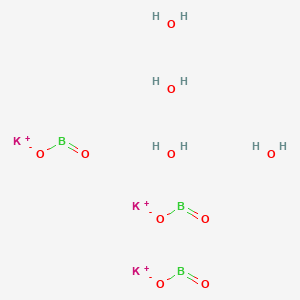
tripotassium;oxido(oxo)borane;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tripotassium;oxido(oxo)borane;tetrahydrate: is a chemical compound with the formula KBO2·1.5H2O. It is a hydrated form of potassium metaborate, which is a borate salt. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tripotassium;oxido(oxo)borane;tetrahydrate can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H3BO3). The reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution. The general reaction is as follows:
KOH+H3BO3→KBO2+2H2O
The resulting potassium metaborate can then be hydrated to form the hydrate compound.
Industrial Production Methods: In industrial settings, potassium metaborate hydrate (3:4) is produced by reacting potassium carbonate (K2CO3) with boric acid in a controlled environment. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: tripotassium;oxido(oxo)borane;tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form boric acid and potassium hydroxide.
Dehydration: Upon heating, it can lose water molecules to form anhydrous potassium metaborate.
Complex Formation: It can form complexes with various metal ions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Dehydration: Heating the compound at elevated temperatures (above 100°C) leads to the loss of water molecules.
Complex Formation: Metal salts such as copper sulfate (CuSO4) can react with potassium metaborate to form metal-borate complexes.
Major Products Formed:
Hydrolysis: Boric acid (H3BO3) and potassium hydroxide (KOH).
Dehydration: Anhydrous potassium metaborate (KBO2).
Complex Formation: Metal-borate complexes, such as copper metaborate.
Scientific Research Applications
Chemistry: tripotassium;oxido(oxo)borane;tetrahydrate is used as a reagent in various chemical reactions, including the synthesis of borate esters and other boron-containing compounds.
Biology: In biological research, it is used as a buffer solution in biochemical assays and experiments.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: In industrial applications, potassium metaborate hydrate (3:4) is used in the production of glass and ceramics, where it acts as a flux to lower the melting point of the raw materials.
Mechanism of Action
The mechanism by which potassium metaborate hydrate (3:4) exerts its effects is primarily through its ability to form borate complexes. These complexes can interact with various molecular targets, including enzymes and metal ions. The formation of these complexes can alter the activity of enzymes or the solubility of metal ions, leading to various chemical and biological effects.
Comparison with Similar Compounds
Sodium metaborate (NaBO2): Similar in structure but contains sodium instead of potassium.
Calcium metaborate (Ca(BO2)2): Contains calcium and has different solubility properties.
Lithium metaborate (LiBO2): Contains lithium and is used in different industrial applications.
Uniqueness: tripotassium;oxido(oxo)borane;tetrahydrate is unique due to its specific hydration state and the presence of potassium ions. This gives it distinct solubility and reactivity properties compared to other metaborates. Its ability to form stable complexes with various metal ions makes it particularly useful in industrial and research applications.
Properties
IUPAC Name |
tripotassium;oxido(oxo)borane;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BO2.3K.4H2O/c3*2-1-3;;;;;;;/h;;;;;;4*1H2/q3*-1;3*+1;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKOHZOKMUWSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].O.O.O.O.[K+].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3H8K3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015725 |
Source


|
| Record name | Potassium metaborate (KBO2) hydrate(3:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16481-66-6 |
Source


|
| Record name | Potassium metaborate (KBO2) hydrate(3:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
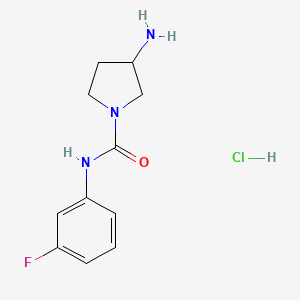
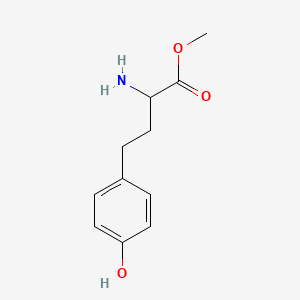
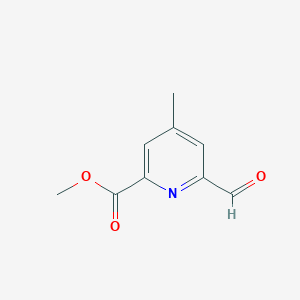

![5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8246497.png)
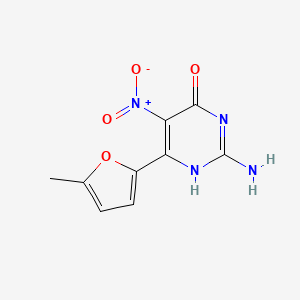
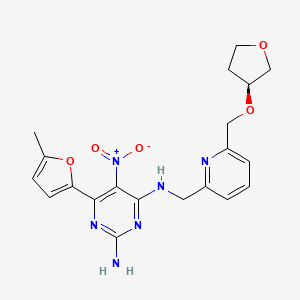
![1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B8246520.png)
![2-amino-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8246525.png)
